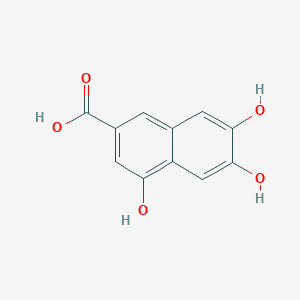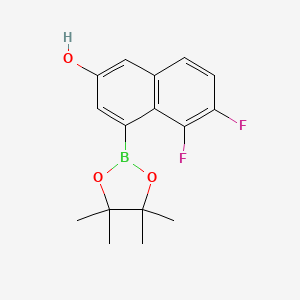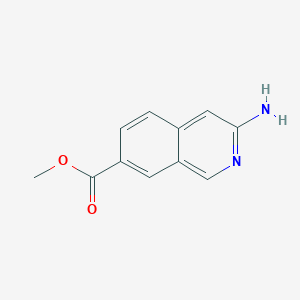
Methyl 3-amino-7-isoquinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-7-isoquinolinecarboxylate: is a chemical compound with the molecular formula C₁₁H₉NO₂. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with isoquinoline or its derivatives.
Reaction Conditions: The compound can be synthesized through a series of reactions involving nitration, reduction, and esterification. The specific conditions, such as temperature, pressure, and catalysts, depend on the chosen synthetic route.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Purification: After synthesis, the compound undergoes purification processes to remove impurities and achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various reagents, such as halogens and alkyl halides, are used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield compounds such as this compound oxide.
Reduction Products: Reduction can produce compounds like this compound hydride.
Substitution Products: Substitution reactions can result in derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 3-amino-7-isoquinolinecarboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules. Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and receptor binding. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Methyl 3-amino-7-isoquinolinecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Methyl 3-isoquinolinecarboxylate: A closely related compound with a similar structure but lacking the amino group.
Methyl 3-quinolinecarboxylate: Another isoquinoline derivative with a different substitution pattern.
Uniqueness: Methyl 3-amino-7-isoquinolinecarboxylate is unique due to the presence of the amino group at the 3-position, which influences its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H10N2O2 |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
methyl 3-aminoisoquinoline-7-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-3-2-7-5-10(12)13-6-9(7)4-8/h2-6H,1H3,(H2,12,13) |
Clave InChI |
ZAWBZNDKSSWHLT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=CN=C(C=C2C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


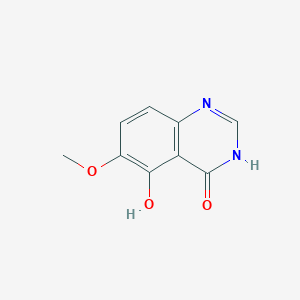
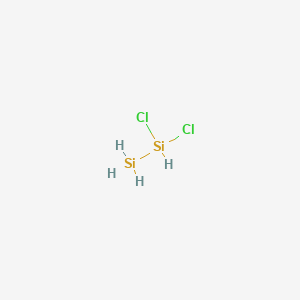

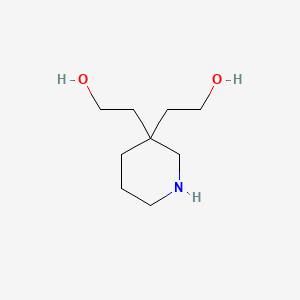

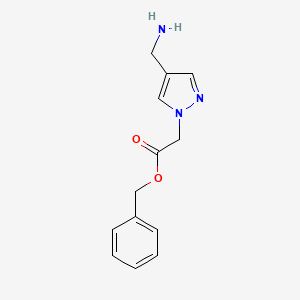
![tert-butyl ((5-bromo-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B15364825.png)
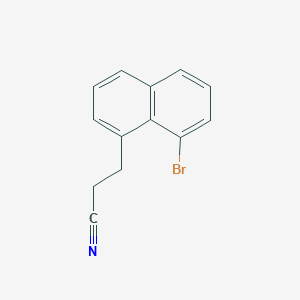
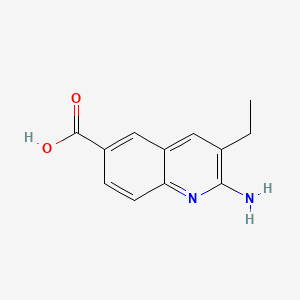
![2-Chloro-4-(methylamino)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B15364854.png)
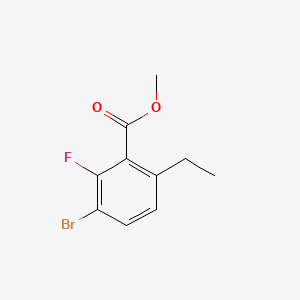
![1,1-Dimethylethyl (2R)-2-{[(chloroacetyl)amino]methyl}-1-pyrrolidinecarboxylate](/img/structure/B15364864.png)
